1-Fluoro-3-isocyanobenzene
Overview
Description
1-Fluoro-3-isocyanobenzene is an organic compound with the molecular formula C7H4FN It is a derivative of benzene, where a fluorine atom and an isocyanide group are attached to the benzene ring at the 1 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-isocyanobenzene can be synthesized through several methods. One common approach involves the reaction of 3-fluoroaniline with formamide under specific conditions to yield the desired isocyanobenzene derivative . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-isocyanobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The isocyanide group can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles, with conditions such as elevated temperatures and the presence of a catalyst.
Addition Reactions: Electrophiles like acids or alkyl halides are used under controlled conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while addition reactions can produce complex organic molecules.
Scientific Research Applications
1-Fluoro-3-isocyanobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein labeling.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-fluoro-3-isocyanobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isocyanide group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
- 1-Fluoro-4-isocyanobenzene
- 1-Fluoro-2-isocyanobenzene
- 1-Chloro-3-isocyanobenzene
Comparison: 1-Fluoro-3-isocyanobenzene is unique due to the specific positioning of the fluorine and isocyanide groups, which influences its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
1-fluoro-3-isocyanobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN/c1-9-7-4-2-3-6(8)5-7/h2-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKWLGUUHHQIQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374646 | |
Record name | 1-fluoro-3-isocyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24075-35-2 | |
Record name | 1-Fluoro-3-isocyanobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24075-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-fluoro-3-isocyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-fluoro-3-isocyanobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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